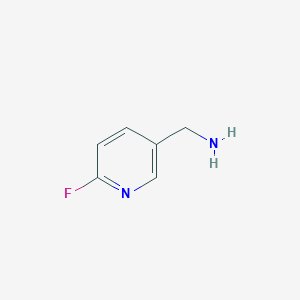
(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate" is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon consisting of a 9H-fluorene core with a carbamate group attached. This compound is related to various fluorene derivatives that have been synthesized and characterized in the context of materials science, particularly for their optical and electronic properties. For instance, copolymers of 9,9-dihexylfluorene have been studied for their potential in blue-light-emitting applications .
Synthesis Analysis
The synthesis of fluorene derivatives often involves coupling reactions, such as Suzuki-type coupling polymerization, which has been used to prepare copolymers of 9,9-dihexyl-2,7-fluorene . Another approach for synthesizing fluorene-linked compounds includes the use of solid-phase synthesis, as reported for 9-hydroxy-9-(4-carboxyphenyl)fluorene . Additionally, the synthesis of peptidyl ureas using fluorene derivatives as activated monomers has been described, employing methods such as the Curtius rearrangement of Nα Fmoc peptidyl acid azide and coupling with N-hydroxysuccinimide .
Molecular Structure Analysis
The molecular structure of fluorene derivatives can exhibit unique torsion angles and intermolecular hydrogen bonding, as seen in the crystal structure of N-(Fluoren-9-ylmethoxycarbonyl)-l-leucine, which forms two-dimensional sheets in the crystal lattice . Similarly, the chiral N-(fluoren-9-ylmethyloxyxcarbonyl) precursor crystallizes with two independent carbamate molecules and propan-2-ol solvent molecules, showing N—H⋯O hydrogen bonds and weak intermolecular C—H⋯O interactions .
Chemical Reactions Analysis
Fluorene derivatives can participate in various chemical reactions, including the formation of peptidyl ureas and urea acids. The use of fluorene-based carbamates as building blocks for the synthesis of dipeptidyl urea esters has been demonstrated, with the coupling of carbamates with amino acids resulting in Fmoc-protected dipeptide urea acids . The release of carboxylic acids from a fluorene-based resin-bound linker can be achieved by treatment with acids, although this process can be influenced by the electron-withdrawing effects of substituents on the fluorene ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorene derivatives are influenced by their molecular structure. For example, the copolymers of fluorene with carbazole cores exhibit high glass transition temperatures, and their photophysical and electrochemical properties have been studied extensively . The photoluminescence and quantum yield measurements indicate that these materials have potential applications in optoelectronic devices. The solubility and stability of these compounds are also important factors, with many fluorene derivatives being isolated as crystalline solids and characterized by techniques such as NMR, IR, and mass spectrometry .
科学的研究の応用
Environmental Chemistry and Toxicology
Carbamates, including compounds similar to (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate, have been extensively reviewed for their presence in foods and beverages, where they raise health concerns due to their toxicological properties. Ethyl carbamate (EC), a related compound, is genotoxic and carcinogenic, classified as "probably carcinogenic to humans" by the World Health Organization's International Agency for Research on Cancer (IARC) (Weber & Sharypov, 2009). The environmental behavior and degradation processes of N-phenyl carbamates, like chlorpropham, are critical for understanding their impact on ecosystems and human health, with research focusing on their breakdown through hydrolysis, biolysis, photolysis, and thermal processes (Smith & Bucher, 2012).
Medicine and Pharmacology
In the medical field, alkyl-carbamates have been developed for treating conditions such as anxiety and epilepsy. Their pharmacological profile includes modulation of the GABA_A receptor and interaction with ion channels, although they also present serious adverse events. The differential effects of these compounds, including cenobamate's unique mechanism on persistent Na+ currents, underscore the importance of carbamates in therapeutic applications (Löscher, Sills, & White, 2021).
Biochemical Processes
The study of carbamates' biochemical interactions, especially their inhibition effects on acetylcholinesterase (AChE), provides insights into their mechanism of action and potential applications in neurobiology and pest control. Research has shown that the rate of decarbamoylation varies significantly across different carbamates, affecting their efficiency as AChE inhibitors, which has implications for their use in both therapeutic and agricultural settings (Rosenberry & Cheung, 2019).
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-hydroxypropan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZCEJUGNDJXMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369620 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate | |
CAS RN |
161529-13-1 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

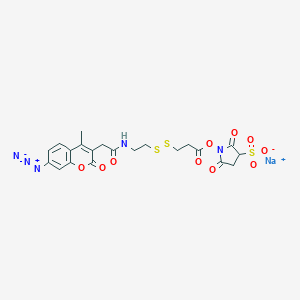

![1-[3-(Hydroxymethyl)phenyl]ethan-1-one](/img/structure/B151883.png)
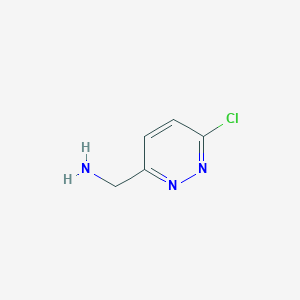
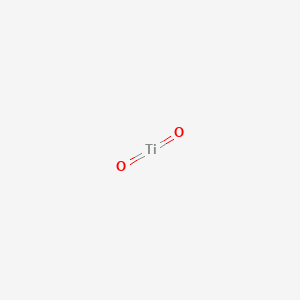
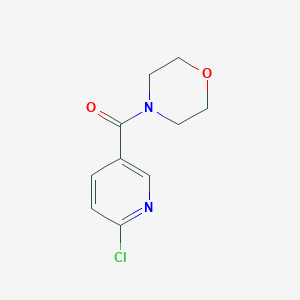

![1,2,3,4-Tetrahydro-9-(phenylmethyl)-pyrido[3,4-B]indole](/img/structure/B151894.png)


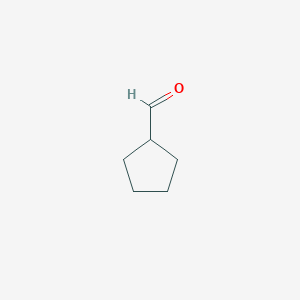

![2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B151904.png)
